Home > Products > Screening Compounds P17647 > Lidocaine N-ethyl bromide
Lidocaine N-ethyl bromide - 21306-56-9

Lidocaine N-ethyl bromide

Catalog Number: EVT-272915
CAS Number: 21306-56-9
Molecular Formula: C16H27N2O+
Molecular Weight: 263.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
QX-314 is a monocarboxylic acid amide. It has a role as a local anaesthetic.

Lidocaine

  • Compound Description: Lidocaine is a local anesthetic widely used for its ability to block voltage-gated sodium channels, thus inhibiting nerve impulse propagation. [, ]
  • Relevance: Lidocaine is the parent compound of Lidocaine N-ethyl bromide (QX-314). The addition of the N-ethyl bromide group to Lidocaine results in QX-314 becoming permanently charged and cell membrane impermeable. [, ] While Lidocaine can cross the cell membrane, QX-314 requires an alternative route of entry, such as through activated TRPV1 channels. [, , ]

Bupivacaine

  • Compound Description: Bupivacaine is another local anesthetic that blocks voltage-gated sodium channels. []
  • Relevance: Like Lidocaine, Bupivacaine can also induce the cellular entry of Lidocaine N-ethyl bromide (QX-314), although its mechanism and effectiveness may differ. [] This suggests a potential shared pathway for cellular entry or a broader effect on membrane permeability.

Tetrodotoxin (TTX)

  • Compound Description: Tetrodotoxin (TTX) is a potent neurotoxin that selectively blocks voltage-gated sodium channels, effectively inhibiting neuronal activity. [, , ]
  • Relevance: Similar to Lidocaine N-ethyl bromide (QX-314), Tetrodotoxin (TTX) acts on sodium channels, albeit with different selectivity and potency. [, , ] The use of TTX in conjunction with QX-314 helps elucidate the specific roles of different sodium channel subtypes in neuronal signaling and synaptic plasticity.

9-amino-1,2,3,4-tetrahydroacridine (THA)

  • Compound Description: THA is a drug known for its action as a potassium channel blocker and its potential use in treating Alzheimer's disease. []
  • Relevance: Research suggests that THA can differentiate between pre- and postsynaptic GABAB receptor-mediated responses. [] While THA blocks postsynaptic GABAB receptor-mediated responses, which are linked to the activation of potassium channels, it does not affect presynaptic GABAB receptor responses. [] In contrast, Lidocaine N-ethyl bromide (QX-314) primarily targets voltage-gated sodium channels and is not known to differentiate between pre- and postsynaptic GABAB receptor effects.

6-Cyano-7-nitroquionxyline-2,3-dione (CNQX)

  • Compound Description: CNQX is a selective antagonist of AMPA/kainate receptors, a subtype of glutamate receptors. [, ]
  • Relevance: While Lidocaine N-ethyl bromide (QX-314) targets voltage-gated sodium channels, CNQX is used to block excitatory synaptic transmission mediated by AMPA/kainate receptors. [, ] This distinction helps dissect the individual contributions of different ion channels and receptor types in neuronal signaling.

ω-Conotoxin GVIA

  • Compound Description: ω-Conotoxin GVIA is a peptide toxin that selectively blocks N-type voltage-gated calcium channels. []
  • Relevance: Unlike Lidocaine N-ethyl bromide (QX-314), which affects sodium channels, ω-Conotoxin GVIA targets a specific subtype of calcium channels. [] By comparing the effects of QX-314 and ω-Conotoxin GVIA, researchers can differentiate the roles of sodium and calcium channels in neuronal function.

ω-Agatoxin IVA

  • Compound Description: ω-Agatoxin IVA is a peptide toxin that selectively blocks P-type voltage-gated calcium channels. []
  • Relevance: Similar to ω-Conotoxin GVIA, ω-Agatoxin IVA targets a distinct subtype of calcium channels, contrasting with the sodium channel blocking action of Lidocaine N-ethyl bromide (QX-314). [] The use of these toxins alongside QX-314 allows researchers to distinguish the contributions of different calcium channel subtypes, providing a more refined understanding of their specific roles in neuronal signaling.
Overview

Lidocaine N-ethyl bromide, also known as QX-314, is a quaternary ammonium derivative of lidocaine, a widely used local anesthetic. The structural modification involves the addition of an ethyl group to the nitrogen atom, which imparts a permanent positive charge to the molecule. This alteration significantly affects its pharmacokinetic properties, particularly its ability to penetrate lipid membranes and reach target sites within nerve cells.

Source

Lidocaine N-ethyl bromide is synthesized from lidocaine and is available from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich. It is utilized in pharmacological research and has potential applications in pain management and local anesthesia.

Classification

Lidocaine N-ethyl bromide falls under the category of local anesthetics and is classified as a quaternary ammonium compound. Its structural formula is represented by the empirical formula C16H27BrN2OC_{16}H_{27}BrN_2O with a molecular weight of 343.30 g/mol .

Synthesis Analysis

Methods

The synthesis of lidocaine N-ethyl bromide typically involves the alkylation of lidocaine with ethyl bromide in the presence of a suitable base. This reaction can be performed under controlled conditions to ensure high yield and purity.

Technical Details

  1. Reagents: Lidocaine, ethyl bromide, and a base (such as sodium hydride or potassium carbonate) are required.
  2. Procedure: The lidocaine is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide), followed by the addition of ethyl bromide and base. The mixture is stirred at elevated temperatures for several hours.
  3. Purification: The product can be purified through recrystallization or chromatography techniques to isolate lidocaine N-ethyl bromide from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

Lidocaine N-ethyl bromide features a quaternary ammonium structure, characterized by a positively charged nitrogen atom bonded to four substituents: two methyl groups, one ethyl group, and one aromatic group derived from lidocaine.

Data

  • Empirical Formula: C16H27BrN2OC_{16}H_{27}BrN_2O
  • Molecular Weight: 343.30 g/mol
  • CAS Number: 21306-56-9 .
Chemical Reactions Analysis

Reactions

Lidocaine N-ethyl bromide participates in several chemical reactions typical of quaternary ammonium compounds. It can undergo hydrolysis in aqueous environments, leading to the release of lidocaine and ethyl bromide.

Technical Details

  1. Hydrolysis: In the presence of water, lidocaine N-ethyl bromide can revert to its parent compound, lidocaine.
  2. Interaction with Membranes: Due to its permanent positive charge, it interacts differently with biological membranes compared to neutral local anesthetics like lidocaine, affecting its anesthetic efficacy .
Mechanism of Action

Process

  1. Binding: Lidocaine N-ethyl bromide binds to the intracellular side of sodium channels when they are in an open or inactive state.
  2. Inhibition: By blocking these channels, it prevents sodium influx, thereby inhibiting depolarization and subsequent nerve impulse transmission .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water due to its charged nature.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to hydrolysis.
  • Health Hazards: Causes skin irritation and serious eye irritation; may also cause respiratory irritation .
Applications

Lidocaine N-ethyl bromide has several scientific applications:

  1. Local Anesthesia Research: Investigated for use in prolonged analgesia due to its unique membrane permeability characteristics.
  2. Pain Management Studies: Used as a standard in studies assessing pain pathways and nociceptive responses.
  3. Drug Delivery Systems: Explored in combination with liposomes for enhanced delivery to target tissues .
Introduction to Lidocaine N-Ethyl Bromide in Modern Pharmacology

Historical Development and Structural Evolution from Lidocaine

The development of lidocaine N-ethyl bromide represents a deliberate structural modification of lidocaine (lignocaine), which was first synthesized in 1943 by Swedish chemists Nils Löfgren and Bengt Lundquist and introduced clinically in 1948. Lidocaine’s core structure consists of an amide linkage connecting a hydrophobic aromatic ring (2,6-dimethylaniline) to a hydrophilic diethylamino terminus. This configuration allows a fraction of lidocaine molecules (approximately 25% at physiological pH 7.4) to exist in an uncharged, lipid-soluble form capable of crossing neural membranes. Once intracellular, the tertiary amine becomes protonated, enabling it to bind and block voltage-gated sodium channels from the cytoplasmic side [3] [8].

QX-314 was created through quaternization—the addition of an ethyl group to the tertiary amine nitrogen of lidocaine, forming a permanent positively charged quaternary ammonium moiety (Figure 1, Table 1). This modification, yielding the systematic name N-ethyl lidocaine bromide, fundamentally altered the molecule's behavior:

  • Permanent Positive Charge: The quaternary nitrogen confers a permanent cationic state, rendering QX-314 highly water-soluble and virtually impermeable across lipid bilayer membranes in passive conditions [1] [5] [7].
  • Molecular Weight Increase: The addition increases the molecular weight from lidocaine's 234.34 g/mol to 299.21 g/mol for the bromide salt [1] [5].
  • Spatial Configuration: The ethyl group introduces steric hindrance near the cationic head, potentially influencing binding kinetics within the sodium channel pore despite sharing lidocaine's core aromatic structure responsible for receptor interaction [4] [7].

This structural evolution transformed lidocaine from a rapidly acting, membrane-permeant local anesthetic into a tool for probing intracellular drug access requirements and a candidate for selective neuronal targeting strategies.

Table 1: Structural Comparison of Lidocaine and Lidocaine N-Ethyl Bromide (QX-314)

PropertyLidocaineLidocaine N-Ethyl Bromide (QX-314)
Chemical Name2-(diethylamino)-N-(2,6-dimethylphenyl)acetamideN-ethyl-2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide bromide
Chemical StructureTertiary amineQuaternary ammonium salt
Charge at pH 7.4~75% Cationic, ~25% Neutral100% Permanent Cation
Molecular Weight234.34 g/mol299.21 g/mol
SMILES StringCC(=O)N(C1=CC=CC=C1C)CN(CC)CC[Br-].CCN+(CC)CC(=O)Nc1c(C)cccc1C
Membrane PermeabilityHigh (passive diffusion)Negligible (without facilitation)
Primary Access PathwayPassive diffusionRequires facilitated entry (e.g., TRPV1 activation, liposomes)

Role as a Quaternary Ammonium Sodium Channel Blocker in Neuropharmacology

QX-314 functions as a potent intracellular voltage-gated sodium (Naᵥ) channel blocker. Its mechanism of action is defined by its physicochemical properties and site of action:

  • Extracellular Inertia: Due to its permanent positive charge, extracellularly applied QX-314 cannot readily cross the plasma membrane. Consequently, it exhibits minimal or no effect on action potential generation or conduction when applied alone outside neurons [2] [7] [10].
  • Intracellular Potency: Once access to the intracellular space is achieved, QX-314 acts similarly to the charged form of lidocaine. It binds with high affinity to a specific receptor site within the cytoplasmic vestibule of the Naᵥ channel pore, located in the S6 segments of domains I, III, and IV. Binding stabilizes the channel's inactivated state, preventing conformational changes necessary for channel opening and subsequent action potential propagation [2] [4] [7].
  • Use-Dependent Block: Like lidocaine, QX-314 exhibits greater blocking efficacy on rapidly firing neurons (use-dependence), making it particularly effective in suppressing pathological hyperexcitability, such as that occurring in neuropathic pain states or during seizures [4] [7].

The requirement for intracellular access makes QX-314 an invaluable research tool and a foundation for targeted therapeutic strategies:

  • Probing Channel Topology: Its dependence on internal access historically helped elucidate the intracellular location of the local anesthetic binding site within Naᵥ channels [2] [7].
  • Cell-Specific Pharmacology: The membrane impermeability of QX-314 allows its effects to be restricted to cells where access is artificially facilitated. This principle underpins technologies like DART.2 (Drug Acutely Restricted by Tethering), where QX-314 derivatives are covalently attached to cell-surface enzymes (e.g., HaloTag protein) expressed in genetically defined neurons. This achieves highly specific (~3000-fold cellular specificity) sodium channel blockade within minutes without affecting neighboring untagged cells [4].
  • Targeted Pain Management: The primary therapeutic strategy involves co-administering QX-314 with agents that open large-pore ion channels expressed preferentially on target neurons (e.g., nociceptors). The most studied pathway is co-application with TRPV1 agonists like capsaicin or resiniferatoxin. Activated TRPV1 channels undergo pore dilation, permitting the permeation of large cations like QX-314 (263 Da). Once inside nociceptors, QX-314 blocks Naᵥ channels, leading to long-lasting, potentially selective inhibition of pain signaling [2] [10].

Table 2: Key Neuronal Effects and Research Applications of QX-314

Property/ApplicationMechanism/OutcomeSignificance
Sodium Channel BlockHigh-affinity binding to intracellular site within pore (Domain I, III, IV S6 segments)Irreversible block from cytoplasmic side; use-dependent inhibition
Membrane ImpermeabilityPermanent positive charge prevents passive diffusionEnables cell-specific targeting when combined with entry portals
TRPV1-Mediated EntryEnters nociceptors via activated (dilated) TRPV1 channelsSelective nociceptor blockade (e.g., Binshtok et al. rat sciatic nerve model)
DART.2 TechnologyHaloTag captures QX-314-derivative on specific cell surfacesAchieves 3000-fold cellular specificity within 15 min; blocks only tagged cells
Spinal Reflex InhibitionCo-application with capsaicin inhibits slow ventral root potentials (nociceptive reflex) in vitroValidates intraspinal TRPV1-mediated delivery and functional block [10]
Synaptic Pharmacology StudiesBlocks Naᵥ-dependent pre-synaptic neurotransmitter releaseTool for dissecting network activity dependent on intrinsic excitability

Key Research Gaps and Emerging Interest in Prolonged Anesthetic Applications

Despite its compelling mechanism, the clinical translation of QX-314 faces significant challenges primarily centered on delivery and selectivity. Addressing these gaps constitutes a major focus of contemporary research aimed at harnessing its potential for ultra-long-duration local anesthesia and selective analgesia:

  • Delivery Challenge: Membrane Impermeability: While essential for selectivity, the membrane impermeability of QX-314 is its primary barrier. Simply injecting it near nerves results in slow onset and weak effects due to minimal diffusion into axons. Research explores sophisticated delivery vehicles:
  • Liposomal Encapsulation: Anionic liposomes (AL, ~240-270 nm diameter, zeta potential ~ -31 mV) demonstrate remarkable efficacy. Peri-sciatic injection of QX-314 (25 mM) with anionic liposomes (40 mM) in rats extended sensory blockade to 25.7 ± 8.3 hours and motor blockade to 41.4 ± 6.1 hours – far exceeding the short duration of QX-314 alone (~3 hours) or bupivacaine (~4 hours). Cationic and neutral liposomes were ineffective. Anionic liposomes promote cellular uptake of QX-314 in vitro (HEK293 cells) and likely enhance transport through lipid barriers (epineurium, myelin, cell membranes) in vivo via electrostatic interaction (QX-314⁺ binds to liposome⁻), improving delivery to the intracellular site of action. Tissue reactions were comparable to bupivacaine, suggesting good biocompatibility [6].
  • TRPV1 Co-Administration: Co-injection with TRPV1 agonists (e.g., capsaicin or lidocaine itself, which activates TRPV1 at clinical concentrations) facilitates neuronal entry. Rat sciatic nerve studies show that 0.5% QX-314 + 2% lidocaine produces ~1 hour of non-selective block (similar to lidocaine alone) followed by >9 hours of selective pain block (reduced pinch/heat response) without impairing motor function (grip strength). QX-314 alone at 0.5% is ineffective [2].
  • Other Permeabilization Strategies: Surfactants like sodium octyl sulfate (anionic) also prolong QX-314 block (~15 hours), but concerns about local tissue toxicity (inflammation, nerve damage) limit their appeal compared to liposomes [6].
  • Selectivity Challenge: Achieving true nociceptor-specific blockade remains elusive. While TRPV1 targeting shows promise, its expression isn't exclusive to nociceptors (e.g., some motor neurons, CNS), and high agonist concentrations can cause irritation or neuronal damage. Combining QX-314 with agonists for other nociceptor-specific channels (e.g., TRPA1, P2X3) is being explored. DART.2 represents a highly selective but genetically complex approach requiring viral vector delivery of HaloTag [2] [4] [10].

  • Mechanisms of Ultra-Long Duration: The precise reasons for the exceptionally long block achieved with certain carriers (e.g., anionic liposomes) are under investigation. Hypotheses include sustained release from the carrier depot, reduced washout from the injection site, prolonged intracellular retention due to the "ion trapping" mechanism (intracellular pH favors charged form), and potentially irreversible binding kinetics within the Naᵥ channel [6] [7].

  • CNS Penetration and Diffusion Kinetics: Studies using epipial drug application highlight diffusion challenges within neural tissue. Factors like extracellular space tortuosity, molecular charge, and tissue binding significantly slow diffusion. While not directly studied with QX-314, research on similar-sized charged molecules suggests achieving uniform, effective concentrations deep within tissues (e.g., spinal cord parenchyma or cortical layers) after peripheral administration is slow and heterogeneous. This impacts strategies for central pain control [9].

  • Synaptic Specificity vs. Cellular Excitability: While QX-314 primarily targets Naᵥ channels crucial for action potential initiation, its effect on pre-synaptic terminals within complex networks requires further elucidation. Blocking Naᵥ channels on pre-synaptic terminals would inhibit neurotransmitter release, altering synaptic transmission beyond just silencing the target neuron. Understanding these network-level consequences is vital for applications beyond pure conduction block [4] [9].

Table 3: Emerging Delivery Strategies for QX-314 to Overcome Membrane Barrier

Delivery StrategyMechanismKey FindingsLimitations/Challenges
Anionic Liposomes (AL)Electrostatic binding (QX-314⁺ to AL⁻); enhanced tissue penetration/cellular uptakeSensory block: ~26 h; Motor block: ~41 h (rat sciatic); Low tissue irritation [6]Scale-up complexity; Long-term biocompatibility data needed
TRPV1 Agonists (Capsaicin/Lidocaine)Activation of TRPV1 channels → pore dilation → QX-314 entry>9 h pain-selective block after initial non-selective phase (0.5% QX-314 + 2% Lidocaine) [2]Initial non-selective block; Capsaicin causes irritation/toxicity
Cationic/Neutral LiposomesLimited electrostatic interactionNo significant prolongation beyond QX-314 alone [6]Ineffective for QX-314 delivery
Anionic Surfactants (e.g., SOS)Likely micelle formation/ membrane fluidization~15 h sensory block (rat sciatic) [6]Significant local tissue toxicity concerns
DART.2 TechnologyCell-surface tethering via HaloTag capture~3000-fold cellular specificity in 15 min; Enables use of epileptogenic drugs locally [4]Requires genetic manipulation; Currently research-only

Properties

CAS Number

21306-56-9

Product Name

Lidocaine N-ethyl bromide

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium

Molecular Formula

C16H27N2O+

Molecular Weight

263.40 g/mol

InChI

InChI=1S/C16H26N2O/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3/p+1

InChI Key

PYEBKOFMWAMBFV-UHFFFAOYSA-O

SMILES

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-]

Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

QX 314
QX-314
QX-314 bromide

Canonical SMILES

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.